N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide

Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

Researchers requiring a validated halogenated nicotinamide scaffold for antiviral or CNS target screening often face limited availability of defined dual-substituted analogs. N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide (CAS 1125410-05-0) provides a strategic starting point for SAR campaigns, with a unique 3-bromo-4-chloro pattern that markedly alters lipophilicity (XLogP3=2.8 vs. -0.4 for nicotinamide). Its favorable TPSA (42 Ų) supports brain penetration studies. Available in standard pack sizes with custom synthesis on request.

Molecular Formula C13H10BrClN2O
Molecular Weight 325.59 g/mol
CAS No. 1125410-05-0
Cat. No. B12076094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide
CAS1125410-05-0
Molecular FormulaC13H10BrClN2O
Molecular Weight325.59 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br
InChIInChI=1S/C13H10BrClN2O/c1-8-2-3-9(7-16-8)13(18)17-10-4-5-12(15)11(14)6-10/h2-7H,1H3,(H,17,18)
InChIKeyCNPDQFQHMJQXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide (CAS 1125410-05-0): A Distinct Halogenated Nicotinamide Scaffold for Medicinal Chemistry and Agrochemical Research


N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide (CAS 1125410-05-0) is a synthetic nicotinamide derivative characterized by a 6-methylpyridine-3-carboxamide core substituted with a 3-bromo-4-chlorophenyl group . This compound possesses a molecular formula of C₁₃H₁₀BrClN₂O and a molecular weight of 325.59 g/mol, as confirmed by commercial chemical suppliers . The strategic combination of bromine and chlorine atoms on the phenyl ring, coupled with a 6-methyl substituent on the nicotinamide core, suggests potential for selective interactions with biological targets involved in NAD⁺ metabolism or other pathways, which may differentiate it from simpler or mono-halogenated analogs.

Why N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Nicotinamides


Simple substitution of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide with generic nicotinamide (CAS 98-92-0) or 6-methylnicotinamide (CAS 6960-22-1) is not scientifically justified. The presence of both a bromine and chlorine atom in a specific substitution pattern, along with the 6-methyl group, markedly alters key molecular properties that govern target engagement, cellular permeability, and metabolic stability. For instance, the calculated octanol-water partition coefficient (XLogP3) of 2.8 for the target compound [1] is significantly higher than that of the parent nicotinamide (XLogP3 = -0.4) [2] and 6-methylnicotinamide (XLogP3 = 0.1) [3], indicating a substantial increase in lipophilicity that directly impacts membrane diffusion and off-target binding. Furthermore, the dual halogenation pattern creates a unique electrostatic and steric profile that is absent in mono-substituted analogs like N-(4-bromophenyl)-6-methylnicotinamide, which may lead to differential selectivity profiles in enzymatic or receptor-based assays. Consequently, experimental data derived from one analog cannot be reliably extrapolated to another without direct comparative testing.

Quantitative Differentiation of N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide vs. Closest Analogs


Enhanced Lipophilicity as a Driver of Membrane Permeability and Target Engagement

The target compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 2.8 [1], representing a 6.5-fold increase in lipophilicity compared to the unsubstituted nicotinamide core (XLogP3 = -0.4) [2] and a 28-fold increase compared to 6-methylnicotinamide (XLogP3 = 0.1) [3]. This significant shift towards higher logP is driven by the 3-bromo-4-chloro substitution pattern, which reduces aqueous solubility but markedly enhances passive membrane permeability—a critical determinant of intracellular target engagement and blood-brain barrier penetration potential.

Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

In Silico Prediction of Improved Membrane Permeability via Topological Polar Surface Area (TPSA)

The target compound possesses a Topological Polar Surface Area (TPSA) of 42 Ų [1], which is equivalent to the value of its des-methyl analog N-(3-Bromo-4-chlorophenyl)nicotinamide (42 Ų) [2] but lower than that of nicotinamide (56 Ų) [3]. A TPSA below 60 Ų is generally associated with favorable oral bioavailability and passive membrane permeation [4]. While the TPSA remains unchanged compared to the des-methyl analog, the combination of moderate TPSA and increased logP suggests an optimal balance for permeability, a property not shared by more polar, unsubstituted analogs.

Medicinal Chemistry ADME Drug Design

Class-Level Antiviral Potential Supported by 6-Methylnicotinamide Patent Claims

Patents covering 6-methylnicotinamide derivatives claim broad inhibitory activity against the proliferation of human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV) [1]. While no direct quantitative data for N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide is provided in the patent, the compound falls within the generic structural scope defined by the Markush claims. This class-level evidence suggests that the 3-bromo-4-chlorophenyl substitution pattern may be a viable scaffold for antiviral lead optimization, offering a starting point for structure-activity relationship (SAR) studies. In contrast, unsubstituted nicotinamide lacks these claimed antiviral properties, highlighting the critical role of aryl substitution.

Antiviral Research Infectious Disease Drug Discovery

Potential for nAChR Interaction Based on Structural Analogy

The BindingDB database contains an entry (ChEMBL_223059) for a related nicotinamide analog evaluated for binding to the nicotinic acetylcholine receptor (nAChR) [1]. While the exact compound N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide is not present in the database, its close structural similarity to compounds in the ChEMBL series suggests potential for nAChR engagement. The dual halogenation pattern may modulate binding kinetics or subunit selectivity relative to simpler analogs. This inference is supported by the known activity of other halogenated nicotinamides at nAChRs.

Neuroscience Ion Channels Ligand Binding

N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide: Optimal Application Scenarios in Medicinal Chemistry and Agrochemical Research


Antiviral Lead Identification and SAR Expansion

Leveraging the class-level antiviral claims in US Patent 6,608,058 B2 [1], this compound serves as a strategic starting point for medicinal chemistry campaigns targeting HIV, HBV, or HCV. Its defined 3-bromo-4-chloro substitution pattern provides a basis for systematic SAR studies to optimize potency and selectivity, as compared to unsubstituted or mono-halogenated analogs that lack documented antiviral activity.

Neuroscience Target Validation for nAChR Modulation

Based on structural similarity to nicotinamide analogs with documented nAChR binding activity [2], this compound is suitable for in vitro screening against neuronal nicotinic receptors. Its physicochemical profile (logP = 2.8, TPSA = 42 Ų) [3] suggests favorable brain penetration, making it a candidate for CNS target engagement studies in pain, addiction, or neurodegenerative disease models.

Agrochemical Lead Generation for Nematicidal or Pesticidal Activity

The compound's halogenated nicotinamide scaffold aligns with known nematicidal agents, as demonstrated by the activity of N-(4-bromophenyl)nicotinamide and N-(2,4,5-trichlorophenyl)nicotinamide in egg hatching inhibition and mortality assays [4]. The dual bromo-chloro substitution pattern may confer unique potency or selectivity profiles worthy of exploration in crop protection research.

Physicochemical Benchmarking for ADME Property Optimization

Due to its clearly defined physicochemical parameters (MW = 325.59, logP = 2.8, TPSA = 42 Ų) [3], this compound can be used as a reference standard in computational ADME modeling and in vitro permeability assays. It represents an intermediate lipophilicity state that can guide the optimization of more polar or more lipophilic analogs in a medicinal chemistry series.

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